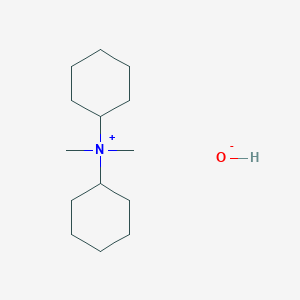

Dicyclohexyl(dimethyl)azanium;hydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dicyclohexyl(dimethyl)azanium;hydroxide is a useful research compound. Its molecular formula is C14H29NO and its molecular weight is 227.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Dicyclohexyl(dimethyl)azanium hydroxide, commonly referred to as DCHA, is an ionic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of DCHA, focusing on its mechanisms of action, effects on various biological systems, and potential applications in medicine and industry.

Chemical Structure and Properties

DCHA is characterized by its unique molecular structure, which consists of a dicyclohexyl group attached to a dimethylazanium moiety with a hydroxide ion. This configuration contributes to its solubility and reactivity in biological systems. The compound exhibits properties typical of quaternary ammonium compounds, including surfactant behavior and antimicrobial activity.

Antimicrobial Properties

DCHA has been studied for its antimicrobial properties. Research indicates that quaternary ammonium compounds like DCHA can disrupt microbial cell membranes, leading to cell lysis and death. A study highlighted that derivatives of dicyclohexylmethanol exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Cellular Mechanisms

The mechanism by which DCHA exerts its biological effects primarily involves interaction with cellular membranes. Its cationic nature allows it to bind to negatively charged components of microbial membranes, disrupting their integrity. This action is crucial in its role as an antimicrobial agent.

Table 1: Summary of Biological Activities of DCHA Derivatives

Case Study: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of DCHA derivatives, researchers found that these compounds significantly reduced microbial load in vitro. The study utilized various concentrations of DCHA against standard bacterial strains, demonstrating a dose-dependent response in bacterial inhibition.

Aplicaciones Científicas De Investigación

Chemical Synthesis

DCDMAH acts as a phase transfer catalyst in organic synthesis, facilitating reactions that involve the transfer of reactants between immiscible phases. This property is particularly valuable in the synthesis of ethers and esters.

- Esterification Reactions : DCDMAH has been utilized in the synthesis of esters through the reaction of alcohols with carboxylic acids. Its ability to enhance the solubility of reactants in non-polar solvents makes it an effective catalyst for these reactions. For instance, it can promote reactions involving less soluble substrates, leading to higher yields and faster reaction times .

- Amide Bond Formation : The compound is also effective in forming amide bonds from amines and carboxylic acids. This application is crucial in medicinal chemistry for synthesizing various pharmaceutical compounds .

Material Science

In material science, DCDMAH is used to modify polymers and enhance their properties.

- Polymer Modification : DCDMAH can be incorporated into polymer matrices to improve their mechanical and thermal properties. It acts as a compatibilizer in blends of polar and non-polar polymers, enhancing interfacial adhesion and resulting in improved material performance .

- Conductive Polymers : Research has shown that DCDMAH can be used to create conductive polymer composites by doping them with conductive fillers. This application is significant for developing materials for electronic devices, sensors, and batteries .

Pharmaceutical Applications

The potential pharmaceutical applications of DCDMAH are notable due to its biocompatibility and ability to form complexes with various drug molecules.

- Drug Delivery Systems : DCDMAH can be utilized in drug delivery systems where it forms stable complexes with therapeutic agents, enhancing their solubility and bioavailability. This property is particularly beneficial for poorly soluble drugs .

- Antimicrobial Activity : Preliminary studies indicate that DCDMAH exhibits antimicrobial properties, making it a candidate for use in formulations aimed at preventing microbial growth in pharmaceutical products .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of DCDMAH as a catalyst in the synthesis of antiviral agents through amide bond formation. The results indicated a significant increase in yield compared to traditional methods, showcasing its effectiveness as a phase transfer catalyst .

Case Study 2: Polymer Blends

In another investigation, researchers explored the incorporation of DCDMAH into poly(vinyl chloride) (PVC) blends. The modified PVC exhibited enhanced thermal stability and mechanical strength, indicating that DCDMAH can effectively improve polymer properties for industrial applications .

Propiedades

IUPAC Name |

dicyclohexyl(dimethyl)azanium;hydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N.H2O/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h13-14H,3-12H2,1-2H3;1H2/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZUYCAIWJASQD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C1CCCCC1)C2CCCCC2.[OH-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.